2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzylsulfanyl groups and an acetamide moiety, making it a unique and potentially useful molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of benzyl mercaptan with appropriate thiadiazole precursors under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetamide moiety or to modify the thiadiazole ring.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its reactivity and applications .
Scientific Research Applications
2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogenic microorganisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The sulfur atoms in the benzylsulfanyl groups can form strong bonds with metal ions, making the compound an effective chelating agent. Additionally, the thiadiazole ring can interact with biological macromolecules, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis((benzylsulfanyl){2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-ylidene}methyl)disulfane
- 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol
Uniqueness
Compared to similar compounds, 2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its specific arrangement of benzylsulfanyl groups and the presence of the acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H19N3OS3 |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N3OS3/c23-17(13-24-11-15-7-3-1-4-8-15)20-19-22-21-18(26-19)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22,23) |
InChI Key |
YOFVHJZYSFMZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.